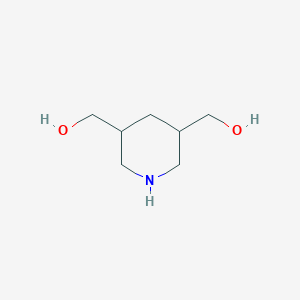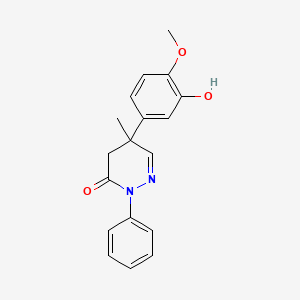
3-(Cyclopentyloxy)-4-iodooxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopentyloxy)-4-iodooxolane is an organic compound that features a cyclopentyloxy group and an iodine atom attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-4-iodooxolane typically involves the reaction of 3-hydroxy-4-iodooxolane with cyclopentanol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyloxy)-4-iodooxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The oxolane ring can be oxidized to form lactones or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of cyclopentyloxyoxolane.
Scientific Research Applications
3-(Cyclopentyloxy)-4-iodooxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopentyloxy)-4-iodooxolane involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.
Disrupting Membranes: Integrating into lipid bilayers and affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopentyloxy)-4-methoxyoxolane
- 3-(Cyclopentyloxy)-4-chlorooxolane
- 3-(Cyclopentyloxy)-4-bromooxolane
Uniqueness
3-(Cyclopentyloxy)-4-iodooxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher polarizability make it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C9H15IO2 |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
3-cyclopentyloxy-4-iodooxolane |
InChI |
InChI=1S/C9H15IO2/c10-8-5-11-6-9(8)12-7-3-1-2-4-7/h7-9H,1-6H2 |
InChI Key |
PNAYAGZPANKJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2COCC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13078939.png)







![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)


![1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)

